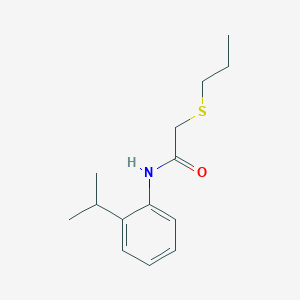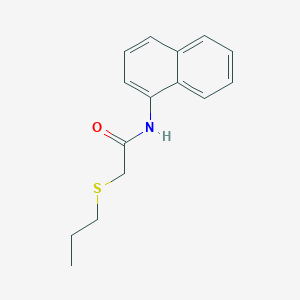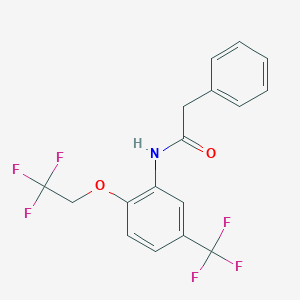
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, also known as TPCA-1, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. TPCA-1 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide binds to and inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, this compound reduces the expression of various pro-inflammatory and pro-survival genes, leading to cell death and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T cells. This compound has also been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a highly specific and potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
未来方向
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Another direction is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound, which could lead to the development of more targeted and personalized therapies.
合成方法
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with piperazine, followed by trifluoroacetylation and amidation. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound exerts its anti-cancer effects by suppressing the NF-κB pathway, which is often overactivated in cancer cells and promotes tumor growth and metastasis.
属性
分子式 |
C13H13ClF3N3O2 |
|---|---|
分子量 |
335.71 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-N-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(8-9)19-4-6-20(7-5-19)12(22)18-11(21)13(15,16)17/h1-3,8H,4-7H2,(H,18,21,22) |
InChI 键 |
QEINCIIKMDVGMQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C(F)(F)F |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
